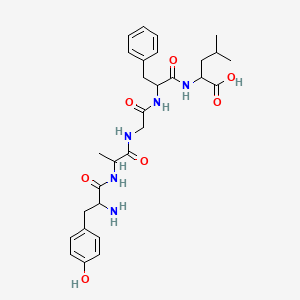
IGF-I (30-41) TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IGF-I (30-41) (TFA) is amino acids 30 to 41 fragment of Insulin-like Growth Factor I (IGF-I). IGF-I is partly responsible for systemic GH activities although it possesses a wide number of own properties (anabolic, antioxidant, anti-inflammatory and cytoprotective actions).
Aplicaciones Científicas De Investigación
Cancer Research and Treatment
- Insulin and insulin-like growth factors (IGFs) play key roles in energy metabolism and growth, with significant implications in neoplasia. Research has explored novel cancer prevention and treatment strategies related to insulin and IGF signaling, including pharmacological strategies using receptor-specific antibodies and kinase inhibitors (Pollak, 2008).
Reproductive Health and Development
- IGFs, including IGF-I, are believed to play a role in ovarian follicular development. They have been shown to promote cellular mitosis and differentiation in various systems, suggesting their significance in cyclic ovarian follicular development (Giudice, 1992).
Neurology and Brain Health
- IGF-1, closely related to IGF-I (30-41) TFA, has shown potential in reducing postischemic white matter injury in fetal sheep, suggesting its role in neuroprotection and potential therapeutic applications for brain injuries (Guan et al., 2001).
Endocrinology and Metabolism
- IGF-I and IGF-II, along with their binding proteins, are vital in managing insulin-like growth factor signaling, which is crucial for cellular growth and metabolism. Their regulation and role in various physiological processes, including growth and development, have been widely studied (Duan, 1998).
Sports Medicine and Physiology
- The measurement of IGF-I in transdermal body fluid during physical training provides insights into the hormone's dynamics in response to exercise, offering applications in sports medicine and physical training (Nindl et al., 2006).
Bone Growth and Development
- IGF-I influences bone formation by affecting the synthesis of DNA, collagen, and non-collagen protein, highlighting its significance in skeletal growth and potential applications in treating bone-related disorders (Canalis, 1980).
Veterinary Medicine
- Research on IGF-I levels in newborn foals offers insights into perinatal growth and maturation in animals, with potential applications in veterinary medicine and animal husbandry (Panzani et al., 2012).
Molecular Genetics
- The IGF-I gene's organization and sequence provide foundational knowledge for understanding its regulation and expression, essential for genetic and molecular biology research (Rotwein et al., 1986).
Propiedades
Fórmula molecular |
C₅₁H₈₃N₁₉O₁₉.C₂HF₃O₂ |
|---|---|
Peso molecular |
1380.36 |
Secuencia |
One Letter Code: GYGSSSRRAPQT |
Sinónimo |
Insulin-like Growth Factor I (30-41) (TFA) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



